![molecular formula C20H20N2O8S B14678629 Bis[4-acetamido-2-carbomethoxyphenyl]sulfone CAS No. 35880-77-4](/img/structure/B14678629.png)
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is a sulfone compound characterized by its unique structure, which includes two acetamido and two carbomethoxy groups attached to a central sulfone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-acetamido-2-carbomethoxyphenyl]sulfone typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-acetamido-2-carbomethoxyphenyl derivatives using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism by which Bis[4-acetamido-2-carbomethoxyphenyl]sulfone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfone group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Known for its use in polymer synthesis and as a precursor for various pharmaceuticals.
Bis(phenylsulfonyl)methane: Utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.
Uniqueness
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is unique due to the presence of both acetamido and carbomethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where these functional groups are advantageous.
Propiedades
Número CAS |
35880-77-4 |
|---|---|
Fórmula molecular |
C20H20N2O8S |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
methyl 5-acetamido-2-(4-acetamido-2-methoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C20H20N2O8S/c1-11(23)21-13-5-7-17(15(9-13)19(25)29-3)31(27,28)18-8-6-14(22-12(2)24)10-16(18)20(26)30-4/h5-10H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
GATXOPXLLIMJGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


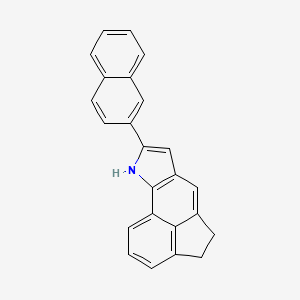


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
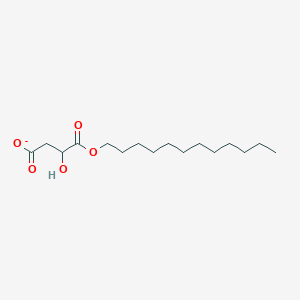
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
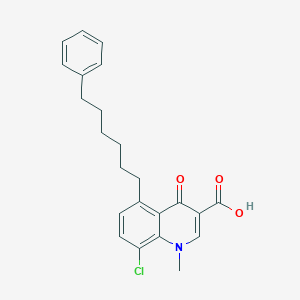
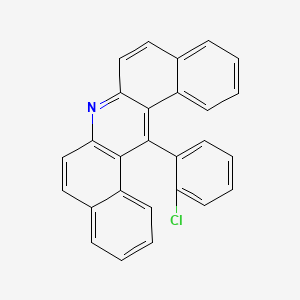
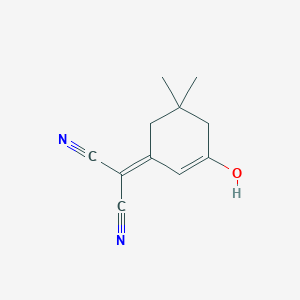
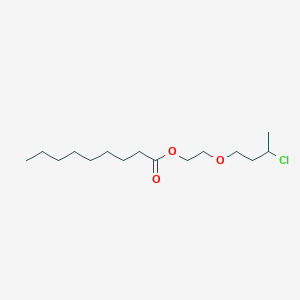
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
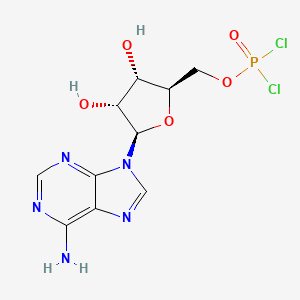
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
